molecular formula C21H33N3O2 B7163419 N-[1-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-1-oxopropan-2-yl]-2,2-dimethylpropanamide

N-[1-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-1-oxopropan-2-yl]-2,2-dimethylpropanamide

Cat. No.: B7163419
M. Wt: 359.5 g/mol
InChI Key: SPOFVLLWPGWRKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-1-oxopropan-2-yl]-2,2-dimethylpropanamide is a synthetic organic compound with a complex structure It features a pyrrolidine ring substituted with a benzyl group, an ethylamino group, and a dimethylpropanamide moiety

Properties

IUPAC Name

N-[1-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-1-oxopropan-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-15(22-19(25)16(2)23-20(26)21(3,4)5)18-11-12-24(14-18)13-17-9-7-6-8-10-17/h6-10,15-16,18H,11-14H2,1-5H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOFVLLWPGWRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(C1)CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-1-oxopropan-2-yl]-2,2-dimethylpropanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction scalability, and purification processes to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-1-oxopropan-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

N-[1-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-1-oxopropan-2-yl]-2,2-dimethylpropanamide has several research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in research to understand its interactions with biological targets, such as receptors and enzymes.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-[1-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-1-oxopropan-2-yl]-2,2-dimethylpropanamide exerts its effects involves binding to specific molecular targets, such as neurotransmitter receptors or enzymes. This binding can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-1-oxopropan-2-yl]-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.